![molecular formula C7H15ClN2O3S B3256035 (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride CAS No. 26308-13-4](/img/structure/B3256035.png)
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride
Overview
Description
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride, also known as S-methyl-L-cysteine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS) activity. GS is an essential enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied due to its potential applications in cancer therapy, neurodegenerative diseases, and plant physiology.
Mechanism of Action
MSO inhibits GS activity by binding to the active site of the enzyme and forming a stable complex. This prevents the conversion of glutamate and ammonia to glutamine, leading to a decrease in cellular glutamine levels. The depletion of glutamine can have a variety of effects on cellular metabolism, depending on the cell type and context.
Biochemical and Physiological Effects:
The depletion of glutamine by MSO can have a variety of effects on cellular metabolism. In cancer cells, it can lead to a decrease in cell proliferation and an increase in cell death. In neurons, it can lead to a decrease in neurotransmitter synthesis and synaptic activity. In plants, it can lead to a decrease in nitrogen assimilation and growth.
Advantages and Limitations for Lab Experiments
One advantage of using MSO in lab experiments is its potency as a GS inhibitor. It has been shown to be more effective than other GS inhibitors such as methionine sulfoximine (MSX). However, MSO can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on MSO. One area of interest is its potential use in combination with other cancer therapies to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the development of more specific GS inhibitors that could be used in place of MSO.
Scientific Research Applications
MSO has been widely used in scientific research as a tool to study the role of GS in various biological processes. It has been shown to inhibit the growth of cancer cells by depleting their supply of glutamine, which is required for cell proliferation. MSO has also been used to study the role of GS in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in plant physiology.
properties
IUPAC Name |
2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMADXFTIUIPKZ-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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